molecular formula C12H15Cl2NO5S B10775454 Racefenicol CAS No. 7780-07-6

Racefenicol

Cat. No.: B10775454
CAS No.: 7780-07-6
M. Wt: 356.2 g/mol
InChI Key: OTVAEFIXJLOWRX-UHFFFAOYSA-N
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Description

Racephenicol is a synthetic antibiotic belonging to the amphenicol class. It is structurally related to chloramphenicol and thiamphenicol, and is known for its broad-spectrum antibacterial activity. Racephenicol is primarily used in veterinary medicine, particularly for treating infections in poultry and livestock .

Preparation Methods

Synthetic Routes and Reaction Conditions

Racephenicol is synthesized through a multi-step chemical process. The synthesis begins with the chlorination of acetamide to form 2,2-dichloroacetamide. This intermediate is then reacted with (1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethanol under basic conditions to yield racephenicol .

Industrial Production Methods

Industrial production of racephenicol involves large-scale chemical synthesis using the same basic steps as the laboratory synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Racephenicol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites and derivatives of racephenicol, which can have different pharmacological properties .

Scientific Research Applications

Racephenicol has a wide range of scientific research applications:

Mechanism of Action

Racephenicol exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the transfer of amino acids to the growing peptide chain. This inhibition of peptidyl transferase activity ultimately halts bacterial growth and replication .

Comparison with Similar Compounds

Racephenicol is similar to other amphenicol antibiotics such as chloramphenicol and thiamphenicol. it has some unique properties:

List of Similar Compounds

Properties

IUPAC Name

2,2-dichloro-N-[1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVAEFIXJLOWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860157
Record name 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15318-45-3, 7780-07-6
Record name thiamphenicol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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